molecular formula C20H20N4O2S B3002304 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-16-3

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3002304
CAS No.: 422528-16-3
M. Wt: 380.47
InChI Key: XBKSVCQEZOHHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common scaffold in many biologically active molecules, and a phenylpiperazine moiety, which is often associated with psychoactive and therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated quinazolinone with phenylpiperazine in the presence of a base such as potassium carbonate.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the phenylpiperazine moiety, potentially leading to the formation of dihydroquinazolinones or reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazolinones, reduced piperazine derivatives.

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has shown potential in modulating biological pathways, making it a candidate for drug development.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with various biological targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the quinazolinone core can inhibit various enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine Derivatives: These compounds share the phenylpiperazine moiety and are known for their psychoactive properties.

    Quinazolinone Derivatives: These compounds share the quinazolinone core and are widely studied for their anticancer and antimicrobial activities.

Uniqueness

What sets 3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one apart is the combination of the quinazolinone core with the phenylpiperazine moiety and the sulfanylidene group. This unique structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-24-19(26)16-8-4-5-9-17(16)21-20(24)27/h1-9H,10-14H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKSVCQEZOHHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.